Physicochemical Properties and Experimental Design Considerations for D-Glucitol-1,2-¹³C₂
Physicochemical Properties and Experimental Design Considerations for D-Glucitol-1,2-¹³C₂
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Role of D-Glucitol-1,2-¹³C₂ in Modern Metabolic Research
Stable isotope tracers are indispensable tools in the quest to understand the intricate network of metabolic pathways that govern cellular function. D-Glucitol-1,2-¹³C₂, a specifically labeled sugar alcohol, offers a unique probe for investigating cellular metabolism, particularly the polyol pathway and its connections to central carbon metabolism. The strategic placement of two ¹³C isotopes at the C1 and C2 positions provides a distinct mass shift and specific nuclear magnetic resonance (NMR) signals, enabling researchers to trace the fate of the glucitol backbone with high precision.
This guide provides a comprehensive overview of the essential physicochemical properties of D-Glucitol-1,2-¹³C₂, outlines rigorous quality control procedures, and details field-proven methodologies for its use in experimental design. The insights herein are tailored for researchers, scientists, and drug development professionals aiming to leverage this powerful tracer to elucidate metabolic mechanisms in health and disease.
Section 1: Core Physicochemical Properties
Understanding the fundamental properties of a tracer is paramount for accurate experimental design, from preparing stock solutions to predicting its behavior in biological systems. While specific data for D-Glucitol-1,2-¹³C₂ is not always published, its properties are virtually identical to its unlabeled counterpart, D-Glucitol (Sorbitol), as the mass difference from isotopic labeling is negligible for bulk physical characteristics.
| Property | Value / Description | Source(s) |
| Chemical Name | D-Glucitol-1,2-¹³C₂ | - |
| Synonyms | D-Sorbitol-1,2-¹³C₂ | Pharmaffiliates |
| Molecular Formula | C₄¹³C₂H₁₄O₆ | Pharmaffiliates |
| Molecular Weight | 184.16 g/mol | Pharmaffiliates |
| Appearance | White or almost white, crystalline, hygroscopic powder. | [1][2][3] |
| Melting Point | 94–112°C (Polymorphism dependent) | [3][4][5][6] |
| Boiling Point | ~295°C | [7][8] |
| Solubility in Water | Very soluble (~220-235 g/100 mL at 20-25°C). | [1][5][6][9] |
| Solubility (Organic) | Sparingly soluble in ethanol; Practically insoluble in nonpolar solvents like ether and chloroform. | [1][8][9] |
| Chemical Stability | Chemically inert and stable in cold, dilute acids and alkalis. Stable in air. | [2][9] |
| Thermal Stability | Stable at elevated temperatures; does not easily decompose upon heating. | [2][10] |
| Storage Conditions | Store in a tightly sealed container in a cool, dry place (2-8°C recommended for labeled compound) to protect from moisture. | Pharmaffiliates,[8] |
Section 2: Scientific Integrity: Quality Control and Isotopic Verification
The trustworthiness of any tracer experiment hinges on the quality of the isotopically labeled compound. Before initiating any study, it is critical to verify both the chemical purity and the isotopic enrichment of D-Glucitol-1,2-¹³C₂. This self-validating step ensures that the observed signals originate from the tracer and not from contaminants or incorrect labeling.[11]
Core Causality: Why Verification is Non-Negotiable
-
Chemical Purity: Unlabeled impurities (e.g., mannitol, glucose) can compete in metabolic pathways, diluting the isotopic signal and leading to an underestimation of flux.
-
Positional Integrity: It is crucial to confirm that the ¹³C labels are exclusively at the C1 and C2 positions. Scrambling during synthesis could compromise the entire experimental premise.
Experimental Protocol: QC Verification via NMR and HR-MS
-
Sample Preparation: Dissolve a small amount (~5 mg) of D-Glucitol-1,2-¹³C₂ in 600 µL of a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).[12]
-
¹H NMR Analysis: Acquire a standard 1D ¹H NMR spectrum. The spectrum should be clean, with resonances corresponding only to D-Glucitol. The absence of other significant peaks confirms high chemical purity.
-
¹³C NMR Analysis: Acquire a proton-decoupled 1D ¹³C NMR spectrum. This is the most direct method to verify positional integrity. For D-Glucitol-1,2-¹³C₂, you should observe two highly intense signals corresponding to the labeled C1 and C2 positions, with other carbon signals at natural abundance (~1.1%).[13]
-
High-Resolution Mass Spectrometry (HR-MS):
-
Prepare a dilute solution of the compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analyze the resulting mass spectrum to confirm the mass of the labeled compound (184.16). The isotopic distribution pattern can be compared to theoretical predictions to calculate the isotopic enrichment with high accuracy.[11]
-
Caption: Quality control workflow for verifying the integrity of D-Glucitol-1,2-¹³C₂.
Section 3: Designing a Robust Metabolic Tracing Experiment
The success of a tracer experiment is determined long before data is collected. The design phase requires careful consideration of the biological question, the capabilities of the analytical platform, and the unique properties of the tracer.
Choosing the Right Analytical Platform: NMR vs. MS
The choice between NMR and Mass Spectrometry depends on the specific information required.
-
Nuclear Magnetic Resonance (NMR):
-
Expertise: NMR provides unparalleled information on the specific positional isotopomers of metabolites. For example, it can distinguish between [1,2-¹³C₂]-Lactate and [2,3-¹³C₂]-Lactate, which is impossible with mass spectrometry alone. This is critical for resolving pathway ambiguities.
-
Causality: This capability arises because the ¹³C-¹³C coupling patterns in the NMR spectrum are unique to the arrangement of adjacent labeled carbons.
-
Trustworthiness: It is non-destructive, allowing the same sample to be re-analyzed or used for other purposes. However, it is less sensitive than MS, often requiring more sample material.[13]
-
-
Mass Spectrometry (MS), especially LC-MS/MS:
-
Expertise: MS is exceptionally sensitive, capable of detecting and quantifying metabolites at very low concentrations. It provides mass isotopomer distributions (MIDs), which detail the number of labeled atoms per molecule (e.g., M+0, M+1, M+2).[14]
-
Causality: The high sensitivity is due to efficient ionization and detection technologies. Coupling with liquid chromatography (LC), particularly HILIC for polar molecules like sugar alcohols, allows for the separation of isomers prior to detection.[15][16]
-
Trustworthiness: When combined with stable-isotope internal standards, LC-MS/MS provides highly accurate quantification.[15]
-
Metabolic Tracing Workflow
The following diagram and protocol outline a generalized workflow for a cell culture-based metabolic tracing experiment.
Caption: General experimental workflow for a ¹³C metabolic tracing study.
Experimental Protocol: Cell-Based ¹³C Tracing
-
Cell Seeding: Plate cells at a density that will ensure they are in the desired growth phase (e.g., exponential) at the time of harvest.
-
Label Introduction: Aspirate the standard culture medium and replace it with a pre-warmed medium containing D-Glucitol-1,2-¹³C₂ at a physiologically relevant concentration.
-
Time Course Incubation: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamics of label incorporation into downstream metabolites.
-
Metabolism Quenching (Critical Step):
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold 0.9% NaCl to remove extracellular tracer.
-
Flash-freeze the cell monolayer by adding liquid nitrogen directly to the plate to instantly halt all enzymatic activity.[12]
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the frozen cells.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C. The supernatant contains the polar metabolites.[12]
-
-
Sample Preparation for Analysis:
-
For LC-MS: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator. Reconstitute in a suitable volume of the initial mobile phase.
-
For NMR: Lyophilize the supernatant. Reconstitute in D₂O-based NMR buffer containing an internal standard.[12]
-
Section 4: Key Applications and Metabolic Pathways
D-Glucitol-1,2-¹³C₂ is an excellent tool for probing the Polyol Pathway , a metabolic route that converts glucose to fructose via a sorbitol intermediate.[17][18] This pathway is implicated in diabetic complications due to the accumulation of sorbitol in insulin-independent tissues.[19][20]
Tracing the Fate of ¹³C Labels
When cells take up D-Glucitol-1,2-¹³C₂, the label can be traced through several key metabolic junctions:
-
Polyol Pathway: The enzyme sorbitol dehydrogenase (SDH) oxidizes sorbitol to fructose.[18] Using D-Glucitol-1,2-¹³C₂ will produce [1,2-¹³C₂]-Fructose.
-
Entry into Glycolysis: The resulting labeled fructose can be phosphorylated by fructokinase to Fructose-1-Phosphate or by hexokinase to Fructose-6-Phosphate, entering the glycolytic pathway.
-
Downstream Metabolites: The ¹³C₂ label will then propagate through glycolysis to metabolites like lactate and alanine, and through the TCA cycle to intermediates like citrate and glutamate. The specific patterns of labeling in these downstream products can reveal the activity of these interconnected pathways.
Caption: Simplified metabolic fate of D-Glucitol-1,2-¹³C₂ via the polyol pathway.
References
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Polyol pathway. Wikipedia.[Link]
-
Biochemistry, Polyol Or Sorbitol Pathways. StatPearls - NCBI Bookshelf.[Link]
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Polyol pathway – Knowledge and References. Taylor & Francis.[Link]
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High-resolution 13C metabolic flux analysis. Springer Nature Experiments.[Link]
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ICSC 0892 - D-SORBITOL. inchem.org.[Link]
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D-(-)-Sorbitol. HiMedia Laboratories.[Link]
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A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Cell Press.[Link]
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NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. ACS Publications.[Link]
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Practical Guidelines for 13C-Based NMR Metabolomics. ResearchGate.[Link]
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Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. NIH.[Link]
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Practical Guidelines to 13C-based NMR Metabolomics. NIST.[Link]
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PSD comparison of D-Sorbitol powders. ResearchGate.[Link]
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LC-MS/MS analyses of sugars/sugar alcohols. ResearchGate.[Link]
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A rapid method for simultaneous quantification of 13 sugars and sugar alcohols. ResearchGate.[Link]
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Your Essential Guide to Sugar Analysis with Liquid Chromatography. Waters.[Link]
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Quality control of imbalanced mass spectra from isotopic labeling experiments. NIH.[Link]
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Quality control of imbalanced mass spectra from isotopic labeling experiments. PubMed.[Link]
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Stable Isotopes for Mass Spectrometry. Eurisotop.[Link]
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Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Semantic Scholar.[Link]
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